molecular formula C12H18N2O B13243354 N-[1-(Pyridin-3-yl)ethyl]oxan-4-amine

N-[1-(Pyridin-3-yl)ethyl]oxan-4-amine

Cat. No.: B13243354
M. Wt: 206.28 g/mol
InChI Key: JIZDAGDZOYBSSQ-UHFFFAOYSA-N
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Description

N-[1-(Pyridin-3-yl)ethyl]oxan-4-amine: is an organic compound with the molecular formula C12H18N2O This compound features a pyridine ring attached to an ethyl group, which is further connected to an oxan-4-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(Pyridin-3-yl)ethyl]oxan-4-amine typically involves the reaction of pyridine derivatives with oxan-4-amine under controlled conditions. One common method includes the use of α-bromoketones and 2-aminopyridine as starting materials. The reaction is carried out in a solvent like toluene with I2 and tert-butyl hydroperoxide (TBHP) as reagents . The reaction conditions are mild and metal-free, making it an efficient and environmentally friendly process.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield through rigorous process control.

Chemical Reactions Analysis

Types of Reactions: N-[1-(Pyridin-3-yl)ethyl]oxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like or .

    Reduction: Reduction reactions can be carried out using or .

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like or in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding or .

    Reduction: Formation of or .

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-[1-(Pyridin-3-yl)ethyl]oxan-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(Pyridin-3-yl)ethyl]oxan-4-amine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the oxan-4-amine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • N-(Pyridin-2-yl)ethyl]oxan-4-amine
  • N-(Pyridin-4-yl)ethyl]oxan-4-amine
  • N-(Pyridin-3-yl)ethyl]oxan-4-amine derivatives

Uniqueness: N-[1-(Pyridin-3-yl)ethyl]oxan-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-(1-pyridin-3-ylethyl)oxan-4-amine

InChI

InChI=1S/C12H18N2O/c1-10(11-3-2-6-13-9-11)14-12-4-7-15-8-5-12/h2-3,6,9-10,12,14H,4-5,7-8H2,1H3

InChI Key

JIZDAGDZOYBSSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC=C1)NC2CCOCC2

Origin of Product

United States

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